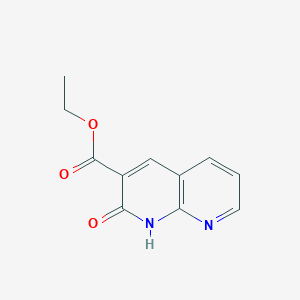

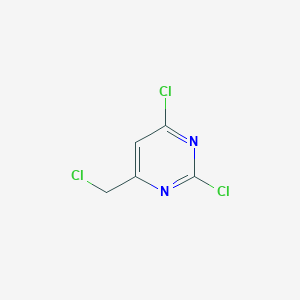

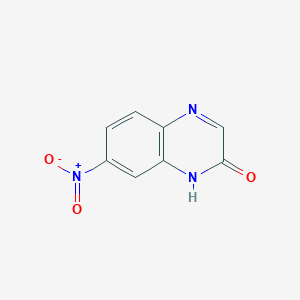

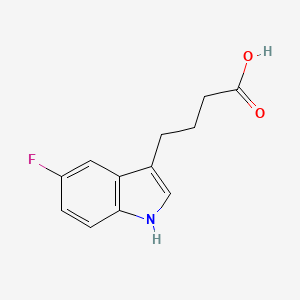

![molecular formula C10H9BrN2O2 B1339237 3-Bromoimidazo[1,5-a]piridina-1-carboxilato de etilo CAS No. 138891-58-4](/img/structure/B1339237.png)

3-Bromoimidazo[1,5-a]piridina-1-carboxilato de etilo

Descripción general

Descripción

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. This compound is part of the imidazo[1,5-A]pyridine family, which is known for its diverse biological and chemical properties. The presence of a bromine atom at the 3-position and an ethyl ester group at the 1-carboxylate position makes this compound particularly interesting for various synthetic and research applications .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Biochemical Pathways

It’s known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have varied medicinal applications .

Action Environment

It’s known that the compound needs to be stored in an airtight container, avoid contact with air, and it’s recommended to be stored under inert gas (nitrogen or argon) at 2-8°c .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, leading to a decrease in enzymatic activity. Furthermore, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface. These interactions often result in changes in gene expression, which can have downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways .

Transport and Distribution

The transport and distribution of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can bind to proteins that facilitate its distribution within the body, influencing its localization and accumulation in specific tissues .

Subcellular Localization

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it may interact with DNA and influence gene expression. The subcellular localization of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is crucial for its biological activity and overall function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can be synthesized through a one-pot tandem cyclization/bromination reaction. The process typically involves the reaction of α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,5-A]pyridine core is promoted by the bromination step, and no base is required for this reaction .

Industrial Production Methods: While specific industrial production methods for Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Cyclization Reactions: The imidazo[1,5-A]pyridine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or TBHP can be used.

Cyclization Reactions: Catalysts like palladium or copper may be employed to facilitate cyclization.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazo[1,5-A]pyridine derivatives .

Comparación Con Compuestos Similares

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and the carboxylate group.

3-Bromoimidazo[1,2-A]pyridines: These compounds share the imidazo[1,2-A]pyridine core but differ in the substitution pattern.

Uniqueness: Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group at the 1-carboxylate position and the bromine atom at the 3-position allows for versatile functionalization and application in various fields .

Propiedades

IUPAC Name |

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLURNWOLAWZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569488 | |

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138891-58-4 | |

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.